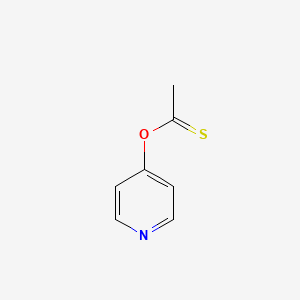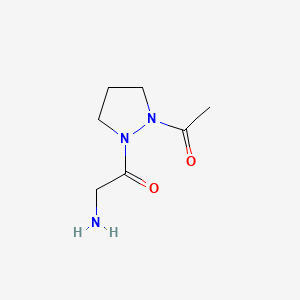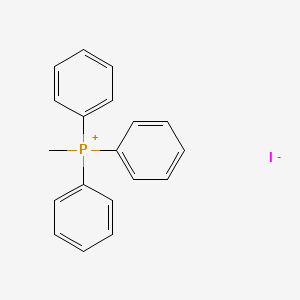
Methyltriphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltriphenylphosphonium iodide is an organophosphorus compound with the chemical formula CH₃P(C₆H₅)₃I. It is a white to light yellow powder that is soluble in chloroform and methanol. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to Wittig reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium iodide is typically synthesized by reacting triphenylphosphine with methyl iodide. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is stirred at room temperature until a white precipitate forms, which is then filtered and dried to obtain the final product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar procedure but is optimized for larger quantities. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyltriphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is used to generate phosphorus ylides, which are key intermediates in the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone .
Common Reagents and Conditions:
Reagents: Triphenylphosphine, methyl iodide, sodium hexamethyldisilazane.
Conditions: Reactions are typically carried out in dry THF under an inert atmosphere at low temperatures.
Major Products: The major product formed from the reaction of this compound with aldehydes or ketones is an alkene. For example, the reaction with cinnamaldehyde yields trans-1-phenylbuta-1,3-diene .
Scientific Research Applications
Methyltriphenylphosphonium iodide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of methyltriphenylphosphonium iodide involves the formation of phosphorus ylides. These ylides act as nucleophiles and react with carbonyl compounds to form alkenes.
Comparison with Similar Compounds
Methyltriphenoxyphosphonium iodide: Similar in structure but contains phenoxy groups instead of phenyl groups.
Triphenylphosphine: A precursor to methyltriphenylphosphonium iodide, used in various organic reactions.
Uniqueness: this compound is unique due to its specific use in the Wittig reaction, where it provides a stable and efficient means of generating phosphorus ylides. Its ability to form stable ylides makes it particularly valuable in organic synthesis .
Properties
CAS No. |
1560-52-7 |
|---|---|
Molecular Formula |
C19H18IP |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
(114C)methyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+2; |
InChI Key |
JNMIXMFEVJHFNY-DEQYMQKBSA-M |
SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Isomeric SMILES |
[14CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Synonyms |
METHYLTRIPHENYLPHOSPHONIUM IODIDE, [METHYL-14C] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
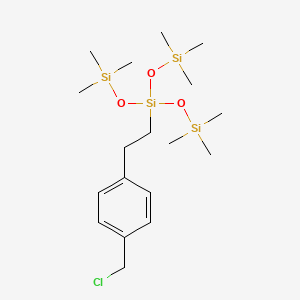


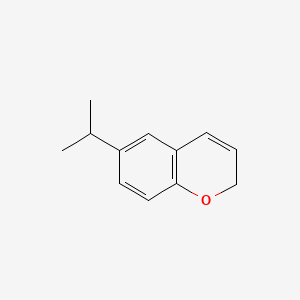
![2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride](/img/structure/B576249.png)
